Verubecestat TFA Exhibits >45,000-Fold Selectivity for BACE1 Over Cathepsin D, Mitigating a Key Off-Target Liability Observed in Other BACE1 Inhibitors
Verubecestat demonstrates exceptionally high selectivity for BACE1 over the related aspartyl protease Cathepsin D (CatD). It is essentially inactive against Cathepsin D, with a Ki value of ≫100,000 nM [1], corresponding to a >45,000-fold selectivity margin over its BACE1 Ki of 2.2 nM [2]. This stands in stark contrast to other BACE1 inhibitors. For example, AZD3839, a structurally distinct BACE1 inhibitor, exhibits only a >1,000-fold selectivity margin against Cathepsin D [3].
| Evidence Dimension | Selectivity Ratio (Cathepsin D Ki / BACE1 Ki) |
|---|---|
| Target Compound Data | >45,000-fold (Ki CatD ≫100,000 nM; Ki BACE1 2.2 nM) |
| Comparator Or Baseline | AZD3839: >1,000-fold selectivity against Cathepsin D [3] |
| Quantified Difference | Verubecestat exhibits a >45-fold higher selectivity margin compared to the >1,000-fold margin of AZD3839. |
| Conditions | Purified human aspartyl proteases in enzymatic assays. |
Why This Matters
High Cathepsin D selectivity reduces the risk of confounding off-target effects in preclinical studies, particularly lysosomal dysfunction or retinal toxicity, which are associated with CatD inhibition and have been implicated in the clinical failure of other BACE1 inhibitors.
- [1] Chemical Probes Portal. VERUBECESTAT Off-Target Selectivity Assessments. Ki CatD ≫100,000 nM. View Source
- [2] Scott JD, et al. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. J Med Chem. 2016;59(23):10435-10450. View Source
- [3] Glpbio. AZD3839 Product Description. Selectivity against BACE2 (14-fold) and Cathepsin D (>1,000-fold). View Source
